4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a benzoxazole ring fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-methylphenol with 6-methyl-2-benzoxazolecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid at elevated temperatures to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzoxazole compounds.
Scientific Research Applications
4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
- 2-Amino-6-methylbenzothiazole
- 4-Hydroxy-2-quinolone
Comparison: Compared to these similar compounds, 4-Amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol is unique due to its benzoxazole ring fused with a phenol group, which imparts distinct chemical and biological properties. For example, while 2-Amino-4-methyl-6-methoxy-1,3,5-triazine is primarily used as an intermediate in herbicide production, this compound has broader applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-amino-2-methyl-6-(6-methyl-1,3-benzoxazol-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-8-3-4-12-13(5-8)19-15(17-12)11-7-10(16)6-9(2)14(11)18/h3-7,18H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVKFQPECNZSJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC(=C3)N)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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